9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one
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Overview
Description
9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound features a fused furan and chromene ring system, which is further substituted with butyl, methyl, and naphthyl groups.
Preparation Methods
The synthesis of 9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one can be achieved through multicomponent reactions involving 2-naphthol as a key starting material . The reaction typically involves the condensation of 2-naphthol with appropriate aldehydes and ketones under acidic or basic conditions. Various catalysts, such as Brønsted acids or Lewis acids, can be employed to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitrating agents, leading to halogenated or nitrated products.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: It exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one can be compared with other similar compounds, such as:
Xanthenes: These compounds also feature a fused ring system and exhibit similar biological activities.
Chromenes: Similar to furochromenes, chromenes are known for their diverse pharmacological properties.
Naphthopyrans: These compounds share the naphthyl group and exhibit comparable chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
9-butyl-4-methyl-3-naphthalen-2-ylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C26H22O3/c1-3-4-7-20-14-23(27)29-22-12-16(2)24-21(15-28-26(24)25(20)22)19-11-10-17-8-5-6-9-18(17)13-19/h5-6,8-15H,3-4,7H2,1-2H3 |
InChI Key |
HLJMRBYKFINSCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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